1-Bromodibenzothiophene

Vue d'ensemble

Description

1-Bromodibenzothiophene is an organic compound used as an intermediate in organic synthesis and pharmaceutical development . It is mainly used in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of benzothiophene motifs has been achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Another method involves the electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides .Molecular Structure Analysis

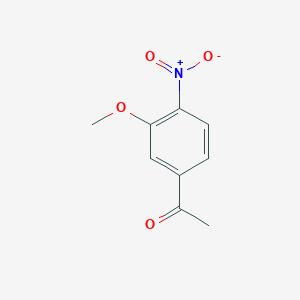

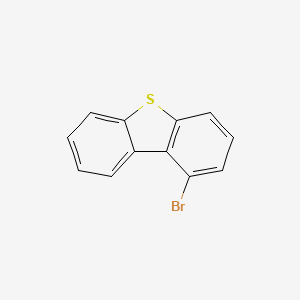

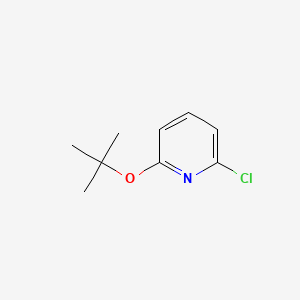

The molecular formula of 1-Bromodibenzothiophene is C12H7BrS . Its molecular weight is 263.15 . The structure of 1-Bromodibenzothiophene includes a bromine atom attached to a dibenzothiophene core .Chemical Reactions Analysis

1-Bromodibenzothiophene can undergo various reactions. For instance, it can participate in copper-catalyzed Ullmann type reactions to synthesize a primary amine of several polycyclic aromatic compounds . It can also be involved in the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various ranges of primary and secondary amines .Physical And Chemical Properties Analysis

1-Bromodibenzothiophene has a melting point of 84 °C and a predicted boiling point of 386.6±15.0 °C . Its predicted density is 1.611±0.06 g/cm3 . It appears as a powder to crystal in form, and its color can range from white to orange to green .Applications De Recherche Scientifique

Organic Electronics Hole-Electron Transport Properties

1-Bromodibenzothiophene has been studied for its potential role in polymer design for organic electronics. Research indicates that bromination of dibenzothiophene (DBT) isomers can significantly affect their electronic and hole transport characteristics, making them suitable as donors/acceptors in advanced organic electronic applications .

Persistent Room-Temperature Phosphorescence

The compound has applications in the development of organic materials capable of persistent luminescence. Studies suggest that 1-Bromodibenzothiophene can be used to boost the efficiency of organic persistent room-temperature phosphorescence, which is crucial for creating high-efficiency luminescent materials .

3. Chemical Synthesis: Copper-Catalyzed Ullmann Type Reaction In chemical synthesis, 1-Bromodibenzothiophene is utilized in one-pot synthesis methods such as the copper-catalyzed Ullmann type reaction to create aminated benzo-fused heterocycles and N-substituted dibenzothiophenes, which are valuable in various chemical industries .

Chemical Sensing Technologies

Due to its luminescent properties, 1-Bromodibenzothiophene can be applied in chemical sensor technologies. It can be used to develop materials that exhibit persistent luminescence, which is beneficial for sensing applications .

Safety and Hazards

1-Bromodibenzothiophene is classified under the GHS05 hazard class . It has hazard statements H314-H227, indicating that it can cause severe skin burns and eye damage, and that it is combustible . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

1-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESBGFNZNSEZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470742 | |

| Record name | Dibenzothiophene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromodibenzothiophene | |

CAS RN |

65642-94-6 | |

| Record name | Dibenzothiophene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B1589781.png)

![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)